MCC977 (Sofigatran) Attained Phase II Clinical Evaluation in Deep Vein Thrombosis, Distinguishing It from Preclinical-Only In-Class Competitors
MCC977 (Sofigatran) was assessed in a Phase II clinical trial for the treatment of deep vein thrombosis (DVT), a developmental milestone that differentiates it from oral direct thrombin inhibitors (DTIs) that did not advance beyond preclinical or Phase I testing [1]. In contrast, AZD0837 (AstraZeneca), another oral DTI developed contemporaneously, was evaluated in Phase II trials for atrial fibrillation but ultimately discontinued in Phase II [2]. Dabigatran etexilate, the comparator that successfully reached regulatory approval, demonstrated superior stroke prevention versus warfarin in the Phase III RE-LY trial (1.11% vs 1.69% stroke/systemic embolism; P<0.003) with a similar major bleeding risk [2]. While Phase II efficacy and safety data for MCC977 remain unpublished, its progression to this clinical stage provides evidence of human tolerability and oral anticoagulant activity that is absent for many research-grade tool compounds. The clinical development path—including Phase II dosing in DVT patients—establishes a higher evidentiary baseline for MCC977 relative to compounds such as ARC183 (aptamer-based DTI) or TAK-442 (factor Xa inhibitor), which were discontinued earlier in development [2].
| Evidence Dimension | Clinical Development Stage Reached |
|---|---|
| Target Compound Data | Phase II clinical trial completed in deep vein thrombosis (discontinued 2007; results unpublished) |
| Comparator Or Baseline | Dabigatran etexilate: Phase III completed; FDA/EMA approved for AF and VTE. AZD0837: Phase II discontinued. ARC183 (aptamer DTI): Phase I/II not completed. |
| Quantified Difference | MCC977 attained Phase II (DVT indication); AZD0837 attained Phase II but for atrial fibrillation only; ARC183 did not reach Phase II. |
| Conditions | Phase II clinical trial in DVT patients; sponsor Mitsubishi Tanabe Pharma; NCT identifier not publicly linked to published results. |
Why This Matters
Researchers requiring a thrombin inhibitor tool compound with documented human exposure and oral anticoagulant activity at the Phase II level should select MCC977 over compounds that lack any clinical exposure data, as Phase II progression confirms a minimum threshold of human pharmacokinetics, tolerability, and target engagement.
- [1] NCATS Inxight Drugs. SOFIGATRAN. 'It has been assessed in a phase II trial for the treatment of deep vein thrombosis. The compound was in phase II clinical trial for the treatment of DVT. Results of this trial have not been published and the clinical development of sofigatran has been discontinued by Mitsubishi Tanabe Pharma in 2007.' View Source
- [2] Gross PL, Weitz JI. New Anticoagulants for the Prevention and Treatment of Venous Thromboembolism. Arterioscler Thromb Vasc Biol. 2010;30:369-375. (DVT: A New Era in Anticoagulant Therapy. PMC2848496. Lists AZD0837 and MCC 977 as oral DTIs in development; describes dabigatran Phase III RE-LY data: 150 mg bid reduced stroke/systemic embolism vs warfarin [1.11% vs 1.69%; P<0.003] with comparable major bleeding.) View Source
